molecular formula C20H22F2N2O B6031810 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide

Katalognummer B6031810
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: HGZFDVUOQCKWSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has been developed as a targeted therapy for non-small cell lung cancer (NSCLC) that has a specific mutation in the EGFR gene.

Wirkmechanismus

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide works by irreversibly binding to the mutated EGFR protein, inhibiting its activity and preventing the growth and survival of cancer cells. It has a high selectivity for mutant EGFR over wild-type EGFR, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It is well-tolerated in patients, with manageable side effects such as diarrhea, rash, and nausea. This compound has also been shown to penetrate the blood-brain barrier, which is important for the treatment of NSCLC brain metastases.

Vorteile Und Einschränkungen Für Laborexperimente

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, its oral bioavailability, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use in lab experiments, such as the need for specific EGFR mutations and the potential for acquired resistance.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide. One area of focus is the identification of biomarkers that can predict response to treatment and the development of personalized treatment strategies. Another area of interest is the combination of this compound with other targeted therapies and immunotherapies to improve treatment outcomes. Finally, there is ongoing research into the mechanisms of acquired resistance to this compound and the development of new drugs to overcome this resistance.

Synthesemethoden

The synthesis of 4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide involves several steps, including the reaction of 2,4-difluoroaniline with 1-bromomethylcyclohexane to form 4-(1-azepanylmethyl)-2,4-difluoroaniline. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form this compound. The final compound is purified by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-(1-azepanylmethyl)-N-(2,4-difluorophenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. It has been shown to be highly effective in patients with the T790M mutation, which is resistant to first-generation EGFR inhibitors. This compound has also been tested in combination with other targeted therapies and chemotherapy, with promising results.

Eigenschaften

IUPAC Name

4-(azepan-1-ylmethyl)-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O/c21-17-9-10-19(18(22)13-17)23-20(25)16-7-5-15(6-8-16)14-24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFDVUOQCKWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.